2-Acetoxydecanoic acid
Description
This compound would theoretically feature a 10-carbon chain (decanoic acid backbone) with an acetyloxy group at the second carbon. Such derivatives are often studied for their physicochemical properties, reactivity, and applications in organic synthesis or biochemistry .
Properties
CAS No. |
65299-36-7 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-acetyloxydecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-11(12(14)15)16-10(2)13/h11H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
GLKBQYTXAHULHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analogies
2-Acetoxyacetic Acid ()
- Structure : CH₃COOCH₂COOH.
- Key Features : A short-chain derivative with an acetoxy group on a two-carbon backbone.
- Applications : Used as a substrate analogue in enzymatic studies and synthetic chemistry due to its reactivity .
2-(Acetyloxy)benzoic Acid (Acetylsalicylic Acid, Aspirin; )
- Structure : C₆H₄(COOHAc)OAc.
- Key Features : Aromatic ring with acetoxy and carboxylic acid groups.
- Applications : Widely used as an anti-inflammatory and analgesic agent.
- Contrast: The aromatic ring introduces electronic effects (e.g., resonance stabilization) absent in aliphatic 2-Acetoxydecanoic acid, altering acidity (pKa ~3.5 for aspirin vs. ~4.5–5.0 for aliphatic analogs) .
2-Benzothiazole-2-oxyacetic Acid ()
- Structure : Benzothiazole ring linked to an oxyacetic acid group.
- Applications : Used in materials science and catalysis research.
- Contrast: The benzothiazole moiety introduces π-π interactions and metal-binding capabilities, which are absent in purely aliphatic analogs like 2-Acetoxydecanoic acid .
Physicochemical Properties
Notes:
- 2-Acetoxydecanoic Acid (hypothetical): Expected to exhibit intermediate lipophilicity (logP ~3–4) due to its 10-carbon chain, balancing solubility and membrane permeability.
- 2-Hydroxyhexadecanoic Acid (): A saturated fatty acid with a hydroxyl group; its longer chain (C16) increases melting point and reduces solubility compared to acetoxy derivatives .
Functional Reactivity
- Ester Hydrolysis : Acetoxy groups in all analogs are susceptible to hydrolysis under acidic or basic conditions, releasing acetic acid and the parent hydroxy acid.
- Biological Activity: Acetylsalicylic acid’s anti-inflammatory action contrasts with the hypothetical metabolic fate of 2-Acetoxydecanoic acid, which may undergo β-oxidation due to its aliphatic chain .
Q & A
Q. How should researchers address clustered data in studies involving repeated measurements of 2-Acetoxydecanoic acid?
- Method : Apply mixed-effects models to account for intra-study variability (e.g., multiple observations per subject). Use variance component analysis to distinguish biological variability from measurement error. Tools like R’s
lme4package or SAS PROC MIXED are recommended . - Example : In lipidomics studies, nested designs can isolate batch effects from biological signals.
Q. What strategies resolve contradictions in reported bioactivity data for 2-Acetoxydecanoic acid?
- Method : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings via orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) .
- Case Study : Discrepancies in IC values may arise from differences in solvent polarity (DMSO vs. ethanol).
Q. How can computational modeling enhance the design of 2-Acetoxydecanoic acid derivatives with improved pharmacokinetic properties?
- Method : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., fatty acid synthase). Apply QSAR models to optimize logP and solubility. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What advanced analytical techniques quantify trace impurities in 2-Acetoxydecanoic acid samples?
- Method : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-absorbing impurities. Use -NMR with a relaxation reagent (e.g., Cr(acac)) to detect low-abundance degradants .
Q. How can researchers design multi-omics studies to explore the metabolic fate of 2-Acetoxydecanoic acid?
Q. What experimental controls are critical for validating 2-Acetoxydecanoic acid’s role in lipid signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
